2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-6-10(2)18-14(16-9)8-13(17-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYBLTKBGVPSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206494 | |
| Record name | 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296244-20-7 | |
| Record name | 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296244-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromoaniline with 3,5-dimethylpyrazole-4-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound with altered functional groups.
Coupling Reactions: Products include biaryl or alkyl-aryl derivatives.
Scientific Research Applications
Synthesis and Functionalization
The synthesis of pyrazolo[1,5-a]pyrimidines, including the brominated derivative, involves various methods that enhance their structural diversity and biological activity. Key synthetic routes include:
- Cyclocondensation Reactions : The interaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold. This method allows for modifications at positions 2, 3, 5, 6, and 7 of the ring structure .
- Post-Synthetic Modifications : The ability to modify the compound post-synthesis enables researchers to tailor its properties for specific applications. This includes introducing functional groups that can enhance biological activity or alter physical properties for material science applications .
Biological Activities
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:
- Antitumor Activity : Compounds in this class have shown promising results in inhibiting cancer cell proliferation. Studies have highlighted their potential as anticancer agents due to their ability to interfere with specific cellular pathways involved in tumor growth .
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of various enzymes, including kinases. This property is particularly valuable in drug development for diseases such as cancer and autoimmune disorders .
- Psychopharmacological Effects : Some derivatives are being explored for their effects on the central nervous system, potentially leading to new treatments for psychiatric conditions .
Material Science Applications
The unique structural characteristics of pyrazolo[1,5-a]pyrimidines make them suitable for various applications in materials science:
- Fluorophores : The compound demonstrates significant photophysical properties, making it a candidate for use in fluorescent materials and sensors. Its ability to form crystals with notable conformational features enhances its application potential in solid-state devices .
- Supramolecular Chemistry : The compound's ability to engage in supramolecular interactions opens avenues for developing advanced materials with tailored properties for electronics and photonics .
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives. The research demonstrated that specific modifications at the 5 and 7 positions significantly enhanced cytotoxicity against human cancer cell lines. The findings suggest that these compounds can serve as lead structures for developing new anticancer therapies .
Case Study 2: Enzyme Inhibition
Research highlighted in the Journal of Organic Chemistry focused on the enzyme inhibitory properties of pyrazolo[1,5-a]pyrimidines. The study identified a novel inhibitor targeting Bruton’s tyrosine kinase (BTK), demonstrating effective inhibition at low nanomolar concentrations. This discovery paves the way for developing targeted therapies for diseases like lymphoma and leukemia .
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Substituent Effects : Bromine’s larger atomic radius (1.85 Å vs. fluorine: 1.47 Å) may improve lipophilicity (LogD = ~3.5 estimated) compared to fluorine-substituted analogs (LogD = 2.8–3.0) . However, iodinated derivatives (e.g., iodoDPA-713) exhibit higher target uptake due to enhanced lipophilicity and slower metabolism .
- TSPO Affinity: While 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine’s binding data are unreported, structurally similar compounds like DPA-714 (Ki = 1.7 nM) and VUIIS1009A (IC₅₀ = 14.4 pM) demonstrate subnanomolar potency, suggesting bromine’s electron-withdrawing nature could similarly enhance binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | 2-(3-Bromophenyl)-5,7-dimethyl | DPA-714 | IodoDPA-713 | VUIIS1009A |
|---|---|---|---|---|
| Molecular Weight | ~347.2 g/mol | 388.4 g/mol | 503.2 g/mol | ~400 g/mol |
| LogD₇.₄ | ~3.5 (estimated) | 2.9 | 3.8 | 3.2 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 | 5 |
| Rotatable Bonds | 3 | 5 | 5 | 6 |
Key Observations :
- The bromine substituent increases molecular weight and LogD compared to fluorine but remains less lipophilic than iodine analogs.
Biological Activity
2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The compound has the molecular formula and a molecular weight of approximately 301.021 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its significant pharmacological properties.
Synthesis
The synthesis of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through various methods, including microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method allows for efficient arylation at the C3 position and has been optimized to prevent debromination reactions during synthesis .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit anticancer activity. A study highlighted that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. For instance, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory activity of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been evaluated through various assays. Notably, it has demonstrated potent inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The mechanism involves suppression of inflammatory mediators such as nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2), which are crucial in the inflammatory response .
Neuroprotective Effects
Recent studies have suggested that this compound may also possess neuroprotective properties. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The IC50 values against MAO-B indicate micromolar potency, suggesting potential therapeutic applications in neurodegeneration .
Case Studies
The biological activities of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be attributed to its ability to interact with specific molecular targets:
- COX-2 Inhibition : The compound inhibits COX-2 activity by competing with arachidonic acid at the active site, thus reducing the production of pro-inflammatory prostaglandins.
- MAO-B Inhibition : By inhibiting MAO-B, the compound increases levels of neuroprotective neurotransmitters such as dopamine.
- Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death through activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Basic: What are the established synthetic routes for 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example:
- Stepwise synthesis : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized in three steps from ethyl 2-cyanoacetate via intermediates like ethyl 2-cyano-3-(dimethylamino)acrylate (unstable, not isolated) .
- Acetylacetone condensation : Reacting 5-amino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazol-3-ol with acetylacetone in glacial acetic acid yields 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives .
- Functionalization : Post-synthetic modifications (e.g., cross-coupling) can introduce bromophenyl groups at position 2, leveraging palladium catalysis for aryl halide coupling .
Basic: How is the structural conformation of pyrazolo[1,5-a]pyrimidine derivatives analyzed?
- NMR spectroscopy : Used to confirm regiochemistry and isomerism. For example, 2D -NMR can distinguish tautomeric forms and confirm nonquinoidal structures in derivatives .
- X-ray crystallography : Resolves crystal packing and substituent orientation, critical for understanding bioactivity (e.g., TSPO ligand binding) .
- Computational modeling : Predicts conformational lability post-dearomatization, validated against experimental NMR data .
Advanced: How can site-selective cross-coupling reactions be optimized for functionalizing the pyrazolo[1,5-a]pyrimidine core?
- Regioselective bromination : Introduce bromine at position 2 or 6 using dibromine or NBS under controlled conditions to enable Suzuki-Miyaura couplings .
- Sequential coupling : Start with 2,6-dibromopyrazolo[1,5-a]pyrimidine. Use Pd catalysts with tailored ligands (e.g., SPhos) for aryl/alkynyl group introduction at specific positions .
- Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) and mild bases (KCO) enhance reaction efficiency and minimize side products .
Advanced: What methodologies are used to evaluate the pharmacokinetic and toxicity profiles of pyrazolo[1,5-a]pyrimidines?
- SwissADME : Predicts Lipinski’s Rule of Five compliance (e.g., molecular weight <500, logP <5) and drug-likeness for derivatives like 5,7-dimethylpyrazolo[1,5-a]pyrimidines .
- Toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity by analyzing structural alerts (e.g., bromophenyl groups) .
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) quantify metabolic degradation rates .
Advanced: How to resolve contradictions in isomer formation during dearomatization of pyrazolo[1,5-a]pyrimidines?
- Reductive dearomatization : Reduction of the pyrimidine ring with NaBH or LiAlH produces two pairs of geometric isomers. Use low-temperature NMR to track isomerization dynamics .
- Computational validation : DFT calculations predict isomer stability, guiding experimental conditions (e.g., solvent polarity, temperature) to favor desired isomers .
- Chromatographic separation : Reverse-phase HPLC with chiral columns isolates isomers for individual bioactivity testing .
Advanced: What experimental designs are effective for assessing TSPO binding affinity of pyrazolo[1,5-a]pyrimidine derivatives?
- Radioligand displacement assays : Use -PK11195 in mitochondrial membrane preparations to measure IC values. Derivatives like DPA-714 show subnanomolar affinity (IC ~0.37–0.86 nM) .
- PET imaging : Radiolabel with (e.g., -DPA-714) to monitor TSPO expression in glioma models. Ipsilateral-to-contralateral uptake ratios quantify target engagement .
- Structure-activity relationship (SAR) : Modify substituents at positions 2 (bromophenyl) and 3 (acetamide) to correlate lipophilicity (logP) with blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
